molecular formula C11H14BrNO B8149289 3-((2-Bromo-3-methylphenoxy)methyl)azetidine

3-((2-Bromo-3-methylphenoxy)methyl)azetidine

Cat. No.: B8149289
M. Wt: 256.14 g/mol
InChI Key: BJQRLHBMRCFCQJ-UHFFFAOYSA-N
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Description

3-((2-Bromo-3-methylphenoxy)methyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy moiety, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromo-3-methylphenoxy)methyl)azetidine typically involves the reaction of 2-bromo-3-methylphenol with an appropriate azetidine precursor. One common method is the nucleophilic substitution reaction where 2-bromo-3-methylphenol reacts with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromo-3-methylphenoxy)methyl)azetidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the azetidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of azetidine derivatives with different functional groups.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of dehalogenated azetidine or modified azetidine rings.

Scientific Research Applications

3-((2-Bromo-3-methylphenoxy)methyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((2-Bromo-3-methylphenoxy)methyl)azetidine involves its interaction with specific molecular targets. The bromine atom and the azetidine ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound with a four-membered nitrogen-containing ring.

    2-Bromo-3-methylphenol: The phenolic precursor used in the synthesis.

    3-((2-Chloro-3-methylphenoxy)methyl)azetidine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

3-((2-Bromo-3-methylphenoxy)methyl)azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro or unsubstituted analogs. The combination of the azetidine ring and the brominated phenoxy moiety makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

3-[(2-bromo-3-methylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-3-2-4-10(11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQRLHBMRCFCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CNC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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